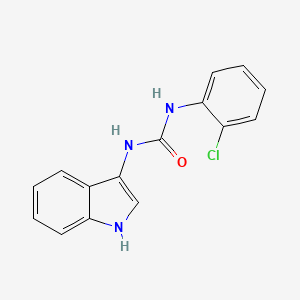

![molecular formula C11H20ClNO3 B2695212 Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride CAS No. 2445790-37-2](/img/structure/B2695212.png)

Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

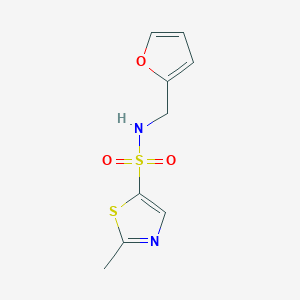

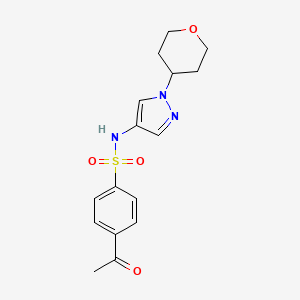

“Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride” is a complex organic compound. It contains a spirocyclic structure (a structure where two rings share a single atom), an amine group (-NH2), a carboxylate ester group (-COOCH3), and a hydrochloride salt. The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . It also contains an amine group (-NH2), a carboxylate ester group (-COOCH3), and a hydrochloride salt .Chemical Reactions Analysis

The compound contains several functional groups (amine, ester, spirocyclic ring) that are known to undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, nucleophilic substitutions, or condensation reactions. The ester group could undergo hydrolysis, reduction, or reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Generally, compounds with amine groups can form hydrogen bonds, which could increase their boiling points and solubilities in water. The presence of the ester group could make the compound susceptible to hydrolysis .Wissenschaftliche Forschungsanwendungen

1. Organic Synthesis and Chemical Transformations

Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate hydrochloride serves as a key intermediate in organic synthesis, enabling the construction of complex molecular architectures. For instance, it is involved in regioselective cycloaddition reactions to create substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing its utility in forming spiro compounds with potential biological activity (Molchanov & Tran, 2013). Similarly, its derivatives have been synthesized as anisatin models, reflecting its role in the preparation of bioactive compounds (Kato et al., 1985).

2. Building Blocks for Bioactive Compounds

The compound and its related structures are foundational in synthesizing bioactive molecules, including potential pharmaceuticals. For example, functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives have been synthesized from nucleophilic oxirane ring opening, indicating its versatility in accessing diverse biologically relevant frameworks (Santos et al., 2000).

3. Peptide Synthesis and Novel Dipeptide Synthons

In the realm of peptide synthesis, derivatives of this compound have been used to create new dipeptide synthons, illustrating its application in developing novel building blocks for peptide construction. This aspect is critical for synthesizing peptides with specific biological functions or therapeutic potential (Suter et al., 2000).

4. Advanced Materials and Catalysis

Beyond pharmaceutical applications, this chemical entity finds use in materials science and catalysis. For instance, its derivatives have been explored for their potential in creating new types of polymers with unique properties, highlighting its contribution to the development of advanced materials (Ferruti et al., 2000).

Wirkmechanismus

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The amine group could potentially interact with biological targets such as enzymes or receptors, and the ester group could be hydrolyzed in biological systems to release a carboxylic acid and an alcohol .

Eigenschaften

IUPAC Name |

methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3.ClH/c1-14-10(13)8-5-11(6-8)4-2-3-9(7-12)15-11;/h8-9H,2-7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKKHDJNCIRUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2(C1)CCCC(O2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

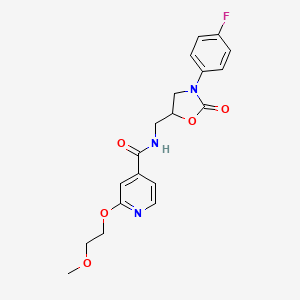

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2695133.png)

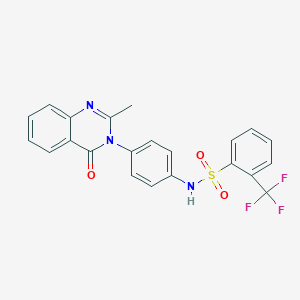

![[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2695135.png)

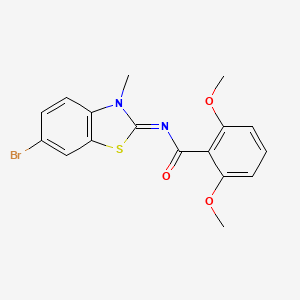

![N-(2,2-dimethoxyethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2695136.png)

![ethyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2695139.png)

![4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B2695143.png)